7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one
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Description
7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity against influenza a . This could suggest that the compound might interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties, which could impact its bioavailability.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that the compound might have a wide range of molecular and cellular effects.
Action Environment
It is known that the length of the carbon-chain linker and electronic properties of similar compounds are decisive for their biological activity . This suggests that environmental factors, such as pH, temperature, and presence of other molecules, might influence the compound’s action, efficacy, and stability.
Biological Activity
7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a quinazolinone scaffold, which is known for its diverse biological properties. The presence of a chloro group and a piperazine moiety contributes to its pharmacological profile.
Molecular Formula
- Molecular Formula : C₁₆H₁₈ClN₃O₂S
- Molecular Weight : 351.85 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Evaluation
A notable study investigated the cytotoxic effects of this compound against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The results indicated significant cytotoxicity with an IC₅₀ value of approximately 6.50 μM against MCF-7 cells and 11.75 μM against PC3 cells. These values were comparable to those of standard chemotherapeutics such as doxorubicin, which had IC₅₀ values of 6.77 μM and 7.73 μM for MCF-7 and PC3 cells, respectively .
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
This compound | MCF-7 | 6.50 |
This compound | PC3 | 11.75 |
Doxorubicin | MCF-7 | 6.77 |
Doxorubicin | PC3 | 7.73 |
The mechanism underlying the anticancer activity of this compound involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been identified as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR-II), a critical target in cancer therapy due to its role in angiogenesis.
VEGFR-II Inhibition
The compound demonstrated an IC₅₀ value of 1.38 μM against VEGFR-II, indicating strong inhibitory activity compared to sorafenib (0.33 μM), a well-known VEGFR inhibitor . Molecular docking studies revealed that the binding mode of this compound closely resembles that of established VEGFR inhibitors.
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit activity against other biological targets, including:
PARP Inhibition
Research into quinazolinone derivatives has shown that certain structural modifications can enhance PARP (Poly ADP-ribose polymerase) inhibitory activity. Compounds similar to our target have demonstrated IC₅₀ values in the nanomolar range against PARP enzymes, making them potential candidates for combination therapies in cancer treatment .
Properties
IUPAC Name |
7-chloro-2-[[4-(2-phenylethenylsulfonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c22-17-6-7-18-19(14-17)23-20(24-21(18)27)15-25-9-11-26(12-10-25)30(28,29)13-8-16-4-2-1-3-5-16/h1-8,13-14H,9-12,15H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVGFORMUIBORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.